Physicochemical Differentiation: 2-Phenylpropyl vs. 3-Phenylpropyl Isomer
The 2-phenylpropyl substitution pattern yields distinct physical properties compared to the regioisomeric 3-phenylpropyl analog. Specifically, 2-chloro-N-(2-phenylpropyl)acetamide exhibits a density of 1.115 g/cm³ and a boiling point of 374.4°C at 760 mmHg . In contrast, the 3-phenylpropyl isomer (CAS 64297-91-2) demonstrates a higher density of 1.119 g/cm³ and a higher boiling point of 387.4°C at 760 mmHg . Additionally, the refractive index differs (1.524 vs. 1.527). These measurable differences are directly attributable to the branched versus linear phenylpropyl chain topology, which influences intermolecular interactions and volatility.
| Evidence Dimension | Density (g/cm³) |
|---|---|
| Target Compound Data | 1.115 g/cm³ |
| Comparator Or Baseline | 2-Chloro-N-(3-phenylpropyl)acetamide: 1.119 g/cm³ |
| Quantified Difference | Δ = 0.004 g/cm³ (target compound ~0.4% less dense) |
| Conditions | Calculated/experimental density at standard conditions |
Why This Matters
These physical property differences are critical for quality control (e.g., identity verification via density or refractive index), separation process design (distillation, crystallization), and predicting chromatographic retention times during purification.
